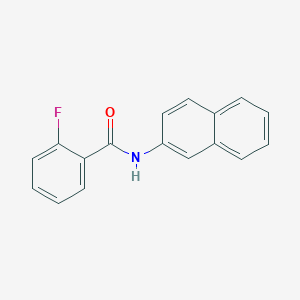

2-fluoro-N-(naphthalen-2-yl)benzamide

Description

2-Fluoro-N-(naphthalen-2-yl)benzamide is a fluorinated benzamide derivative characterized by a fluorine substituent at the ortho position of the benzoyl group and a naphthalen-2-yl amine moiety. The fluorine atom and aromatic substituents influence intermolecular interactions, such as hydrogen bonding (e.g., C-F···H-N), which are critical for crystal packing and bioactivity .

Properties

IUPAC Name |

2-fluoro-N-naphthalen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO/c18-16-8-4-3-7-15(16)17(20)19-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKKCSLGWKJBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298042 | |

| Record name | 2-Fluoro-N-2-naphthalenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

299418-38-5 | |

| Record name | 2-Fluoro-N-2-naphthalenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299418-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-2-naphthalenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(naphthalen-2-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with naphthalen-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for 2-fluoro-N-(naphthalen-2-yl)benzamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the benzamide group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-fluoro-N-(naphthalen-2-yl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the naphthalene ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry

- 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide (I) : The central amide group (C8-N1-C7-O1-C1) is planar, forming dihedral angles of 35.28° with the benzoyl ring and 10.14° with the thiazole ring. Antiperpendicular alignment of the C=O and C-F bonds is observed .

- N-(2,3-Difluorophenyl)-2-fluorobenzamide: Features dual fluorine substituents on the aniline ring, which may enhance intermolecular F···H-N interactions compared to mono-fluorinated analogs .

- 2-Fluoro-N-phenylbenzamide (43) : NMR studies reveal intramolecular C-F···H-N hydrogen bonding, stabilizing specific conformations .

Hydrogen Bonding and Crystal Packing

- The target compound’s naphthalene group likely promotes π-π stacking, whereas analogs like (I) form dimers via N-H···N hydrogen bonds between amide and thiazole groups . Chlorinated derivatives (e.g., N-(3-chloro-1,4-dioxonaphthalen-2-yl)-benzamide) exhibit distinct packing due to bulky substituents .

Anticancer and Cytotoxic Effects

- N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) : Displays potent cytotoxicity against prostate cancer cells (IC50 = 2.5–6.5 µM) via G1-phase cell cycle arrest and apoptosis induction .

- (E)-2-Fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (17): Shows anti-proliferative activity in cancer cell lines with reduced toxicity to normal cells (4.1-fold less cytotoxic than SAHA) .

- Kinase inhibitors (e.g., CCG258205) : Fluorinated benzamides with piperidine and pyridine groups exhibit high selectivity for G protein-coupled receptor kinases, highlighting fluorine’s role in enhancing binding affinity .

Physicochemical Properties

Fluorine’s Role in Medicinal Chemistry

- Bioavailability Enhancement : Fluorine improves metabolic stability and membrane permeability, as seen in SAHA analogs .

- Hydrogen Bonding : C-F···H-N interactions in 2-fluorobenzamides stabilize active conformations and enhance target binding .

- Electron-Withdrawing Effects : Fluorine’s electronegativity modulates electron density in aromatic systems, influencing reactivity and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.